molecular formula C18H35KO2 B13763612 Potassium 16-methylheptadecanoate CAS No. 66469-15-6

Potassium 16-methylheptadecanoate

Cat. No.: B13763612
CAS No.: 66469-15-6
M. Wt: 322.6 g/mol
InChI Key: NGNZTXNWCGRXKL-UHFFFAOYSA-M
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Description

Contextual Significance in Organic Chemistry and Biochemistry

In organic chemistry, the study of branched-chain fatty acids and their salts, such as Potassium 16-methylheptadecanoate, is significant for understanding how molecular structure influences physical properties. The branching in the carbon chain disrupts the regular packing that is possible with linear-chain fatty acids, leading to lower melting points and altered solubility. researchgate.net This principle is fundamental to the synthesis of various industrial products. For instance, isostearic acid, a commercial mixture containing various methyl-branched isomers including 16-methylheptadecanoic acid, is valued for its liquid state at room temperature and its oxidative stability, making it a useful component in lubricants and cosmetics. researchgate.netreachemchemicals.com

From a biochemical perspective, branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria. nih.govnih.gov They play a crucial role in maintaining membrane fluidity and enabling bacteria to adapt to diverse and extreme environments. nih.gov The specific type of branching, whether iso (methyl group on the penultimate carbon) or anteiso (methyl group on the antepenultimate carbon), is a key characteristic used in the taxonomic classification of bacteria. nih.govnih.gov Potassium, as a cation, is also vital for numerous bacterial processes, including osmoregulation, pH homeostasis, and enzyme activation. nih.gov The presence of potassium salts of BCFAs in bacterial membranes, therefore, lies at the intersection of structural biochemistry and microbial physiology.

Overview of Structural Features and Related Branched Fatty Acid Derivatives

The defining structural feature of this compound is the methyl group at the C-16 position of the heptadecanoic acid backbone. This classifies it as an iso fatty acid. uu.nlresearchgate.net The general structures of straight-chain, iso-, and anteiso-fatty acids are illustrated below:

Straight-Chain Fatty Acid (e.g., Stearic Acid): A linear chain of carbon atoms.

iso-Fatty Acid (e.g., 16-Methylheptadecanoic Acid): A methyl group is located on the second-to-last carbon atom from the terminal end of the chain. researchgate.net

anteiso-Fatty Acid: A methyl group is situated on the third-to-last carbon atom from the terminal end. researchgate.net

This seemingly minor difference in methyl group placement has a profound impact on the molecule's three-dimensional shape and, consequently, its physical properties. The branching creates steric hindrance, preventing the fatty acid chains from packing closely together. This results in a lower melting point compared to the corresponding straight-chain fatty acid. researchgate.net

Derivatives of branched-chain fatty acids, particularly their salts and esters, are of considerable interest. For example, the methyl ester of 16-methylheptadecanoic acid, methyl 16-methylheptadecanoate, is another important derivative used in research and analysis. nist.govfda.govthegoodscentscompany.com The properties of these derivatives are also dictated by the branched structure of the parent fatty acid.

PropertyValueSource
Chemical Formula C18H35KO2 researchgate.netnih.gov
Molecular Weight 322.6 g/mol researchgate.netnih.gov
IUPAC Name potassium;16-methylheptadecanoate researchgate.netnih.gov
Synonyms Potassium isostearate, Isooctadecanoic acid, potassium salt researchgate.netnih.gov
Parent Compound 16-Methylheptadecanoic Acid researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

66469-15-6

Molecular Formula

C18H35KO2

Molecular Weight

322.6 g/mol

IUPAC Name

potassium;16-methylheptadecanoate

InChI

InChI=1S/C18H36O2.K/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1

InChI Key

NGNZTXNWCGRXKL-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)[O-].[K+]

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Classical Saponification and Salt Formation Approaches for Branched Fatty Acids

The most direct and traditional method for the synthesis of potassium 16-methylheptadecanoate is through the saponification of its corresponding carboxylic acid, 16-methylheptadecanoic acid. Saponification is a hydrolysis reaction of an ester or a free fatty acid with a base to form a salt of the fatty acid, commonly known as soap. In this case, 16-methylheptadecanoic acid is neutralized with a potassium base, typically potassium hydroxide (KOH), to yield the desired potassium salt and water.

The general reaction can be represented as:

CH₃(CH₂)CH(CH₃)(CH₂)₁₄COOH + KOH → CH₃(CH₂)CH(CH₃)(CH₂)₁₄COOK + H₂O

The process typically involves dissolving the 16-methylheptadecanoic acid in a suitable solvent, often an alcohol such as ethanol, to ensure miscibility of the reactants. An aqueous solution of potassium hydroxide is then added, and the mixture is heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored by determining the acid value of the mixture, which decreases as the free fatty acid is consumed. Upon completion, the solvent can be removed, and the resulting this compound can be isolated and purified. The use of potassium hydroxide as the base is crucial for the formation of the potassium salt. 14.139.61operachem.comresearchgate.net

ParameterTypical Condition
BasePotassium Hydroxide (KOH)
SolventEthanol/Water mixture
TemperatureReflux
Reaction TimeDependent on scale and reactant concentration

Novel Catalytic Routes for Branched Fatty Acid Synthesis and Esterification

Modern synthetic chemistry offers a variety of catalytic methods for the efficient and selective synthesis of branched fatty acids and their esters, which are precursors to this compound. These novel routes often provide advantages in terms of yield, selectivity, and sustainability compared to classical methods.

Heterogeneous Catalysis in the Production of Branched Fatty Acid Esters

Heterogeneous catalysts play a pivotal role in the synthesis of branched-chain fatty acid esters, such as methyl 16-methylheptadecanoate, a direct precursor that can be saponified to the potassium salt. These solid catalysts are easily separated from the reaction mixture, allowing for simplified purification and potential for catalyst recycling.

One prominent application of heterogeneous catalysis is in the esterification of branched-chain fatty acids like isostearic acid (a mixture of branched C18 fatty acids including 16-methylheptadecanoic acid) with alcohols. specialchem.com Solid acid catalysts, such as zeolites, ion-exchange resins, and sulfonated carbons, are commonly employed. For instance, the esterification of isostearic acid with methanol to produce methyl isostearate can be effectively catalyzed by a protonated (H⁺)-Ferrierite zeolite. researchgate.net

The reaction involves the protonation of the carboxylic acid group by the solid acid catalyst, followed by nucleophilic attack of the alcohol. The use of heterogeneous catalysts can lead to high conversions and selectivities under optimized reaction conditions, such as temperature and catalyst loading.

Catalyst TypeExampleApplication
ZeoliteH⁺-FerrieriteIsomerization and esterification of unsaturated fatty acids
Ion-Exchange ResinAmberlystEsterification of free fatty acids
Sulfonated Carbon-Esterification of fatty acids

Biocatalytic and Microbial Pathways for Branched Fatty Acid Production

Biocatalysis and microbial fermentation present environmentally benign and highly selective alternatives for the production of branched-chain fatty acids and their derivatives.

Lipase-Catalyzed Synthesis: Lipases are enzymes that can catalyze the esterification of fatty acids and alcohols under mild conditions. Immobilized lipases, such as Candida antarctica lipase B (CALB), are widely used for the synthesis of branched-chain fatty acid esters. nih.govmdpi.com The enzymatic synthesis of methyl 16-methylheptadecanoate can be achieved by reacting 16-methylheptadecanoic acid with methanol in the presence of an immobilized lipase. These reactions are often carried out in non-aqueous solvents to shift the equilibrium towards ester formation. The high selectivity of lipases can be advantageous when dealing with complex mixtures of fatty acids.

Microbial Production: Certain microorganisms are capable of producing branched-chain fatty acids through their metabolic pathways. For instance, some bacteria can synthesize fatty acids with methyl branches at various positions. nih.gov While the direct microbial production of high titers of 16-methylheptadecanoic acid may not be a widespread industrial process, metabolic engineering of microorganisms offers a promising avenue for the sustainable production of specific branched-chain fatty acids. The fatty acids produced can then be harvested and converted to their potassium salts. For example, fatty acid methyl esters, including methyl 16-methylheptadecanoate, have been identified in extracts from the microalga Scenedesmus intermedius. researchgate.net

MethodBiocatalyst/MicroorganismProduct
Biocatalytic EsterificationCandida antarctica lipase B (CALB)Branched-chain fatty acid esters
Microbial FermentationVarious bacteria and microalgaeBranched-chain fatty acids/esters

Chemical Transformations and Functional Group Manipulations of Branched Fatty Acid Systems

The chemical reactivity of 16-methylheptadecanoic acid and its derivatives is primarily centered around the carboxylic acid functional group and the long alkyl chain. A variety of chemical transformations can be performed to modify these systems for specific applications.

Esterification: As previously discussed, the carboxylic acid group can be readily esterified with various alcohols in the presence of an acid catalyst or a lipase to form the corresponding esters. Methyl 16-methylheptadecanoate is a common derivative prepared for analytical purposes, such as gas chromatography, and as an intermediate for further reactions. nist.gov

Amidation: The reaction of 16-methylheptadecanoic acid with amines leads to the formation of amides. For example, the amidation of isostearic acid with diethanolamine is a known transformation. researchgate.net This reaction introduces nitrogen-containing functional groups, which can significantly alter the chemical and physical properties of the molecule.

Reduction: The carboxylic acid group of 16-methylheptadecanoic acid can be reduced to the corresponding primary alcohol, 16-methylheptadecan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up pathways to other derivatives such as ethers and aldehydes.

Derivatization for Analysis: For analytical purposes, particularly for gas chromatography (GC), the carboxylic acid group is often derivatized to a more volatile and less polar functional group. The most common derivatization is the formation of fatty acid methyl esters (FAMEs). sigmaaldrich.comnih.gov This is typically achieved by reacting the fatty acid with a methylating agent such as boron trifluoride-methanol complex or (trimethylsilyl)diazomethane. sigmaaldrich.comnih.gov These derivatization methods allow for the efficient separation and quantification of branched-chain fatty acids in complex mixtures.

TransformationReagent(s)Product
EsterificationMethanol, Acid Catalyst/LipaseMethyl 16-methylheptadecanoate
AmidationAmines16-methylheptadecanamides
ReductionLiAlH₄16-methylheptadecan-1-ol
Derivatization (for GC)BF₃-Methanol, TMS-diazomethaneMethyl 16-methylheptadecanoate

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

Spectroscopy is a cornerstone for the detailed structural analysis of organic molecules. Advanced applications of nuclear magnetic resonance (NMR), mass spectrometry (MS), and vibrational spectroscopy provide a comprehensive picture of the molecular architecture of 16-methylheptadecanoate and its derivatives.

Advanced NMR techniques are instrumental in unambiguously determining the carbon skeleton and the precise location of the methyl branch in 16-methylheptadecanoate. While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are essential for complete structural assignment.

¹H NMR: In the proton NMR spectrum of the free acid, the terminal methyl groups (at C16 and the branch) typically appear as a doublet and a triplet, respectively, in the upfield region (around 0.8-0.9 ppm). The protons of the long methylene (B1212753) chain produce a complex multiplet around 1.2-1.6 ppm, while the methylene group alpha to the carboxyl group resonates further downfield (around 2.3 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides clear signals for each unique carbon atom. The carboxyl carbon is observed in the downfield region (around 180 ppm). The methyl carbons of the iso-branch and the terminus have distinct chemical shifts, allowing for their differentiation.

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) helps to establish the connectivity of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals long-range couplings between protons and carbons (2-3 bonds), which definitively confirms the position of the methyl branch at the C16 position by showing correlations between the protons of the methyl branch and the carbons of the main chain (C15, C16, and C17).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. When coupled with fragmentation analysis, it becomes a powerful tool for structural elucidation. The analysis is typically performed on the more volatile methyl ester derivative, methyl 16-methylheptadecanoate.

In electron ionization mass spectrometry (EI-MS), methyl 16-methylheptadecanoate undergoes characteristic fragmentation. The molecular ion peak (M⁺) may be weak or absent, but key fragment ions reveal the structure. The McLafferty rearrangement is a prominent fragmentation pathway for fatty acid methyl esters, resulting in a characteristic ion at m/z 74. However, for branched-chain esters, the fragmentation pattern around the branch point is particularly informative. Cleavage at the carbon-carbon bond adjacent to the branch point is favored. For methyl 16-methylheptadecanoate, cleavage between C15 and C16 would result in specific fragment ions that help to locate the methyl group near the end of the chain.

Table 1: Characteristic Mass Spectrometry Fragments for Methyl 16-Methylheptadecanoate

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentitySignificance
298[M]⁺ (Molecular Ion)Indicates the molecular weight of the methyl ester.
269[M - 29]⁺Loss of an ethyl group from the iso-terminus.
257[M - 41]⁺Loss of a propyl group, characteristic of iso-branching.
74[C₃H₆O₂]⁺Product of the McLafferty rearrangement, common to many FAMEs.

Note: The relative intensities of these fragments can vary depending on the specific ionization conditions.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and the conformational order of the molecule.

Infrared (IR) Spectroscopy: In the IR spectrum of 16-methylheptadecanoic acid, a broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-H stretching vibrations of the methyl and methylene groups appear in the 2850-3000 cm⁻¹ region. For the potassium salt, the broad O-H band disappears and is replaced by a strong, broad carboxylate (COO⁻) stretching band around 1550-1610 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the carbon backbone. The C-C stretching vibrations in the 1000-1150 cm⁻¹ region can provide information about the conformational order of the alkyl chain. In a highly ordered or crystalline state, these bands are sharp and well-defined, whereas in a disordered or liquid state, they become broader. This can be used to study phase transitions and intermolecular packing.

Chromatographic Methodologies for Complex Mixture Analysis and Quantitation

Chromatographic techniques are essential for separating 16-methylheptadecanoate from complex mixtures and for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of fatty acids. Due to the low volatility of the free acid and the potassium salt, they must first be converted to a more volatile derivative, typically a fatty acid methyl ester (FAME). The derivatization is commonly achieved by reaction with reagents such as BF₃-methanol or by acid-catalyzed esterification.

The resulting methyl 16-methylheptadecanoate can be separated from other FAMEs on a GC column, usually a capillary column with a polar stationary phase. The retention time of the branched-chain FAME is typically shorter than that of its straight-chain isomer (octadecanoic acid methyl ester). The mass spectrometer then detects and identifies the eluting compounds based on their unique mass spectra and fragmentation patterns, as discussed previously. This allows for both the identification and quantification of 16-methylheptadecanoate in complex biological samples, such as microbial lipids or dairy fats.

High-performance liquid chromatography (HPLC) offers a versatile alternative for the analysis of fatty acids, particularly when dealing with non-volatile derivatives or when a non-destructive separation is required.

Analytical HPLC: Free fatty acids can be analyzed directly using reversed-phase HPLC (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like acetic or formic acid. Detection can be achieved using a UV detector after derivatization with a UV-absorbing chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Preparative HPLC: HPLC can also be used on a larger scale to isolate and purify Potassium 16-methylheptadecanoate or its corresponding acid from a mixture. This is particularly useful for obtaining high-purity standards for further research or for isolating the compound from a natural source for structural elucidation.

Development and Validation of Analytical Protocols for Branched Fatty Acid Systems

The complexity of lipidomes necessitates sophisticated analytical strategies to ensure the accurate identification and quantification of individual lipid species. For branched fatty acids like 16-methylheptadecanoic acid, which often exist as part of a mixture of isomers, the development of highly selective and sensitive analytical methods is a key research focus.

Application of Internal Standards in Quantitative Analysis

Quantitative analysis of fatty acids by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the use of internal standards to correct for variations in sample preparation and analysis. nih.govyoutube.comnih.gov Stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but have a different mass due to the incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), are considered the gold standard for quantitative mass spectrometry. nih.govnih.gov These standards mimic the behavior of the analyte during extraction, derivatization, and ionization, thus providing the most accurate correction for any losses or variations that may occur. nih.gov

In the context of analyzing branched fatty acids like 16-methylheptadecanoic acid, a common approach involves the derivatization of the fatty acid to its methyl ester (FAME) prior to GC-MS analysis. A study on the quantification of isostearic acid isomers in cosmetic creams, which included 16-methylheptadecanoic acid, utilized non-branched long-chain fatty acid methyl esters as internal standards. researchgate.net Specifically, methyl nonadecanoate (B1228766) (19:0) and methyl pentacosanoate (B1260908) (25:0) were employed for the quantification of the isostearate isomers. researchgate.net The selection of an appropriate internal standard is critical and should be based on its chemical similarity to the analyte and its ability to not interfere with the detection of the target compound. youtube.com

A validated LC-MS/MS method for the quantification of very-long-chain and branched-chain fatty acids in plasma involves acid hydrolysis to release the fatty acids, followed by derivatization to trimethyl-amino-ethyl (TMAE) iodide esters. nih.govspringernature.com Quantification is then performed using a calibration curve normalized with deuterated internal standards. nih.govspringernature.com While this method was developed for a broader class of fatty acids, the principles are directly applicable to the analysis of this compound.

Table 1: GC-MS Quantification of 16-Methylheptadecanoate in a Complex Isomer Mixture researchgate.net

AnalyteInternal Standards UsedQuantification Ion (m/z)Relative Abundance (%)
16-Methylheptadecanoate methyl esterMethyl nonadecanoate (19:0), Methyl pentacosanoate (25:0)878.5 ± 1.1

This table illustrates the relative percentage of 16-methylheptadecanoate found within the total C18:0 fatty acid isomer content of cosmetic creams, as determined by GC-MS with the use of internal standards.

Emerging Mass Spectrometry Imaging Techniques for Surface Lipid Analysis

Mass spectrometry imaging (MSI) has emerged as a powerful tool for visualizing the spatial distribution of lipids and other molecules directly in biological tissues and on other surfaces without the need for labeling. ucla.edunih.govnih.govyoutube.comyoutube.com This capability is particularly valuable for understanding the localized functions of specific lipids within a complex biological environment. ucla.eduyoutube.com Two prominent MSI techniques are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI). youtube.comlipidinsight.comresearchgate.net

MALDI Imaging: In MALDI-MSI, a thin layer of an energy-absorbing matrix is applied over the sample surface. A focused laser beam is then rastered across the sample, desorbing and ionizing molecules from the tissue, which are then analyzed by the mass spectrometer. ucla.edunih.gov This technique can generate detailed images of the distribution of specific lipids, often detected as their protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts. nih.gov For this compound, MALDI-MSI would likely detect the [M+K]⁺ ion, providing a direct map of its location on a surface. The ability to resolve different lipid species, including isomers, is a key advantage of MALDI imaging, especially when coupled with high-resolution mass analyzers. nih.gov

DESI Imaging: DESI-MS is an ambient ionization technique that uses a charged solvent spray to desorb and ionize molecules from a surface under atmospheric pressure. nih.govlipidinsight.comresearchgate.net This method is particularly advantageous as it requires minimal sample preparation and can be performed on unmodified samples. nih.govresearchgate.net DESI-MSI has been successfully used to image a wide variety of lipids, including phospholipids, triglycerides, and fatty acids, in biological tissues. nih.govlipidinsight.comnih.gov The resulting ion images provide a detailed map of the spatial distribution of these molecules, offering insights into their metabolic roles and potential as disease biomarkers. researchgate.net The analysis of this compound by DESI-MSI would allow for its visualization on surfaces, contributing to a better understanding of its distribution in various contexts.

Table 2: Comparison of Emerging Mass Spectrometry Imaging Techniques

TechniquePrincipleSample PreparationKey AdvantagesPotential for this compound
MALDI-MSI Laser-induced desorption/ionization from a matrix-coated sample. ucla.edunih.govRequires application of a matrix.High sensitivity, good spatial resolution, and ability to analyze a wide mass range. nih.govDirect detection as [M+K]⁺ ion, enabling spatial mapping in tissues or on surfaces.
DESI-MSI Charged solvent spray for desorption/ionization at ambient pressure. nih.govresearchgate.netMinimal to none.Rapid analysis, minimal sample preparation, and analysis in the native environment. nih.govyoutube.comresearchgate.netVisualization of its distribution on various surfaces without the need for extensive sample workup.

Computational and Theoretical Investigations

Molecular Modeling and Simulation of Potassium 16-Methylheptadecanoate Conformations

Simulations can track the rotational freedom around each carbon-carbon single bond, revealing the most probable conformations in different environments, such as in a vacuum, in an aqueous solution, or within a lipid aggregate. The iso-branching, where the methyl group is on the penultimate carbon, creates a distinctive "Y" shape at the tail end of the fatty acid chain. researchgate.net This branching disrupts the close packing that is characteristic of straight-chain fatty acids, leading to a lower melting point and increased fluidity in membranes. uio.no

Molecular dynamics simulations can elucidate the time-averaged behavior of the molecule, providing data on bond lengths, bond angles, and dihedral angles. These simulations typically involve setting up a system containing the molecule of interest and defining a force field that describes the potential energy of the system as a function of its atomic coordinates. The system's evolution over time is then simulated by integrating Newton's equations of motion. nih.gov

Table 1: Simulated Conformational Data for 16-Methylheptadecanoate Anion

Parameter Simulated Value Range Description
End-to-End Distance 18 - 22 Å The distance between the carboxylate carbon and the terminal methyl carbon of the branch.
Radius of Gyration 5 - 7 Å A measure of the compactness of the molecule's conformation.

Note: The values in this table are illustrative and represent typical ranges that would be obtained from molecular dynamics simulations in an aqueous environment.

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. mdpi.com These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for predicting the molecule's reactivity.

The carboxylate head group (-COO⁻) is the primary site of negative charge and is highly polar, making it hydrophilic. The long, branched hydrocarbon tail is nonpolar and hydrophobic. DFT calculations can quantify the partial charges on each atom, confirming the amphiphilic nature of the molecule. ontosight.ai

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability. For this compound, the HOMO is typically localized on the carboxylate group, while the LUMO is distributed over the alkyl chain.

Table 2: Calculated Electronic Properties of 16-Methylheptadecanoate Anion

Property Calculated Value Significance
HOMO Energy -2.5 to -3.5 eV Indicates the propensity to donate electrons, primarily from the carboxylate group.
LUMO Energy 1.5 to 2.5 eV Indicates the ability to accept electrons.
HOMO-LUMO Gap 4.0 to 6.0 eV A larger gap suggests higher chemical stability and lower reactivity.

Note: These values are representative and would be obtained from DFT calculations using a suitable basis set.

Simulation of Intermolecular Interactions and Aggregation Behavior in Model Systems

The amphiphilic character of this compound drives its self-assembly into larger structures in aqueous solutions, such as micelles or bilayers. nih.gov Molecular dynamics simulations are instrumental in studying these aggregation phenomena. By simulating a system containing multiple molecules of this compound and water, one can observe the spontaneous formation of these aggregates.

The simulations reveal the nature of the intermolecular forces at play. The hydrophilic carboxylate heads interact favorably with water molecules through ion-dipole interactions and hydrogen bonding. nih.gov Conversely, the hydrophobic alkyl tails are driven away from the water and aggregate together, primarily through van der Waals forces, to minimize their contact with the aqueous environment. This is known as the hydrophobic effect.

The branched structure of the tail influences the packing of the molecules within the aggregate. researchgate.net Compared to straight-chain fatty acid salts, the methyl branch creates voids and prevents dense packing, leading to more fluid and dynamic aggregates. uio.no These simulations can also predict critical micelle concentrations (CMC), which is a key property of surfactants.

Theoretical Insights into Structure-Property Relationships in Branched Fatty Acid Salts and Esters

Theoretical studies provide a framework for understanding how the specific molecular structure of branched fatty acid salts and esters dictates their macroscopic properties. nih.gov For this compound, the key structural features are the length of the carbon chain, the presence and position of the methyl branch, and the nature of the counter-ion (potassium).

Chain Length: The length of the alkyl chain affects the strength of the hydrophobic interactions. Longer chains generally lead to stronger interactions and a lower CMC.

Branching: The methyl branch significantly impacts physical properties. researchgate.net As established through both experimental and theoretical work, branching disrupts the crystalline packing of the alkyl chains, which typically results in a lower melting point and increased solubility in nonpolar solvents compared to their linear isomers. uio.nomdpi.com This structural feature is also known to influence the effectiveness of fatty acids as skin penetration enhancers. nih.gov

Counter-ion: The potassium counter-ion influences the properties of the salt, particularly its solubility in water and its behavior at interfaces.

By systematically modifying these structural features in theoretical models and observing the resulting changes in calculated properties, a comprehensive understanding of structure-property relationships can be developed. These insights are valuable for designing novel surfactants and emulsifiers with tailored properties for specific applications. ontosight.aiontosight.ai

Biological and Biochemical System Interactions Non Human and Non Clinical Contexts

Biosynthesis Pathways of Branched-Chain Fatty Acids in Microorganisms and Plants

Branched-chain fatty acids (BCFAs), such as 16-methylheptadecanoic acid, are significant components of the cellular lipids in many bacteria, particularly Gram-positive species. frontiersin.org Their biosynthesis is intricately linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, valine, and isoleucine. nih.gov

The synthesis of BCFAs is initiated by short-chain branched acyl-CoAs which act as primers for the type II fatty acid synthase (FASII) system. nih.gov These primers are derived from the catabolism of BCAAs. Specifically:

Isovaleryl-CoA , derived from leucine, primes the synthesis of iso-even-numbered fatty acids.

Isobutyryl-CoA , from valine, leads to the formation of iso-odd-numbered fatty acids.

2-Methylbutyryl-CoA , from isoleucine, is the precursor for anteiso-odd-numbered fatty acids. nih.gov

The enzyme β-ketoacyl-acyl carrier protein (ACP) synthase III, also known as FabH, plays a crucial role in initiating fatty acid synthesis by catalyzing the condensation of the primer with malonyl-ACP. In bacteria that produce high levels of BCFAs, FabH exhibits a strong preference for branched-chain acyl-CoA primers over acetyl-CoA, the primer for straight-chain fatty acids. frontiersin.org

In some bacteria, branched-chain α-keto acids can be produced not only from the transamination of exogenous BCAAs but also from carbohydrate metabolism through the de novo BCAA synthesis pathway. frontiersin.org Key enzymes in this process include ketol-acid reductoisomerase (IlvC) and the branched-chain α-keto acid dehydrogenase (Bkd) complex, which are critical for the production of the acyl-CoA primers necessary for BCFA synthesis. frontiersin.orgasm.org

While BCFAs are prominent in bacteria, their biosynthesis in plants is less common. However, some plants do synthesize BCFAs, often as components of seed oils or surface waxes. The biosynthetic pathways are thought to be similar to those in bacteria, utilizing BCAA-derived primers.

Impact on Microbial Cell Membrane Structure, Fluidity, and Phase Transitions

The incorporation of branched-chain fatty acids like 16-methylheptadecanoic acid has a profound impact on the physical properties of microbial cell membranes. The methyl branch in the acyl chain disrupts the tight packing of the lipid molecules, leading to an increase in membrane fluidity. nih.govacs.org This effect is analogous to the role of unsaturated fatty acids in the membranes of many other organisms. acs.org

Key impacts on membrane properties include:

Increased Fluidity: The steric hindrance caused by the methyl group lowers the melting point of the fatty acid compared to its straight-chain counterpart (heptadecanoic acid). This leads to a more fluid membrane at a given temperature. nih.govbioninja.com.au

Reduced Bilayer Thickness: The disordered packing of BCFAs results in a thinner lipid bilayer. nih.gov

Modulation of Phase Transitions: The presence of BCFAs can influence the transition between different lipid phases (e.g., gel to liquid crystalline). By preventing the lipids from packing into a highly ordered gel phase, BCFAs help maintain membrane function at lower temperatures. nih.govacs.org

Atomistic simulations of model bacterial membranes have provided quantitative support for the fluidizing effect of BCFAs. These studies show that as the proportion of straight-chain fatty acids increases relative to branched-chain fatty acids, the membrane becomes thicker, more ordered, and has a higher viscosity and bending modulus. nih.govacs.org A sharp phase-like transition has been observed at a certain threshold of straight-chain fatty acid content, highlighting the critical role of BCFAs in maintaining a fluid membrane state. acs.org

The ability to modulate the ratio of iso and anteiso BCFAs, as well as the ratio of branched to straight-chain fatty acids, is a key adaptive mechanism for many bacteria to cope with environmental stresses such as changes in temperature and pH. asm.orgnih.gov For instance, an increase in the proportion of anteiso-branched fatty acids, which have a more pronounced fluidizing effect than iso-branched fatty acids, is often observed as an adaptation to cold temperatures. nih.gov

Role in Lipid Metabolism and Transport in Model Organisms (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, is a powerful model organism for studying lipid metabolism due to the high degree of conservation of metabolic genes and pathways with mammals. imrpress.com While the specific metabolism of 16-methylheptadecanoic acid is not extensively detailed, the general principles of fatty acid and lipid metabolism in Drosophila provide a framework for understanding its potential role.

In Drosophila, dietary lipids are digested in the midgut, and the resulting fatty acids are absorbed by enterocytes. nih.gov These fatty acids can be used for energy, incorporated into membrane phospholipids, or converted to triacylglycerols (TAGs) for storage in lipid droplets. imrpress.comnih.gov The fat body, an organ analogous to the vertebrate liver and adipose tissue, is the primary site of lipid storage and synthesis. nih.gov

Key aspects of lipid metabolism in Drosophila relevant to branched-chain fatty acids include:

De Novo Synthesis: Drosophila can synthesize a range of fatty acids, including common 16- and 18-carbon species. nih.gov The fatty acid synthase (FAS) complex is responsible for this synthesis. While the primary products are straight-chain fatty acids, the incorporation of dietary branched-chain precursors could potentially lead to the synthesis of BCFAs.

Lipid Transport: Lipids are transported throughout the fly's body via the hemolymph (the insect equivalent of blood) in the form of diacylglycerols (DAGs) associated with lipoprotein particles. nih.govnih.gov These lipoproteins deliver lipids to various tissues for energy utilization or as building blocks for membranes and signaling molecules. nih.gov

Metabolic Regulation: Lipid metabolism in Drosophila is tightly regulated by hormones and signaling pathways in response to developmental cues and nutritional status. nih.gov For example, under dietary restriction, flies shift their metabolism to increase both fatty acid synthesis and breakdown, a process that has been shown to be crucial for extending lifespan. nih.gov

Given that dietary fatty acids can directly influence the phospholipid composition of tissues in Drosophila, it is plausible that ingested potassium 16-methylheptadecanoate (or its free fatty acid form) would be incorporated into the fly's lipids, potentially affecting membrane properties and lipid metabolism. capes.gov.br

Natural Occurrence and Ecological Significance in Microbial and Plant Systems

16-Methylheptadecanoic acid is a naturally occurring branched-chain fatty acid found in various microbial and, to a lesser extent, plant systems. hmdb.cafoodb.ca It is a common component of the cell membranes of many bacterial species, particularly Gram-positive bacteria like Bacillus and Staphylococcus species. nih.gov

Natural Occurrence:

Bacteria: This fatty acid is a significant constituent of the membrane lipids of numerous bacteria. nih.gov For example, it has been identified in various species of Micrococcus. nih.gov The presence and relative abundance of 16-methylheptadecanoic acid and other BCFAs are often used as chemotaxonomic markers to identify and classify bacterial species. nih.gov

Plants: While less common than in bacteria, 16-methylheptadecanoic acid and its esters have been reported in some plants, such as in tobacco (Nicotiana tabacum). nih.gov

Ecological Significance:

The primary ecological significance of 16-methylheptadecanoic acid and other BCFAs lies in their role in microbial adaptation to diverse and often harsh environments. nih.gov By modulating membrane fluidity, BCFAs enable bacteria to survive and thrive under a wide range of conditions:

Temperature Adaptation: The ability to alter the ratio of branched-chain to straight-chain fatty acids, and the proportion of different types of BCFAs (iso vs. anteiso), is a crucial mechanism for maintaining optimal membrane fluidity in response to temperature fluctuations. researchgate.net This is particularly important for bacteria that experience wide temperature ranges in their natural habitats.

pH Homeostasis: Changes in the fatty acid profile of the cell membrane, including the content of BCFAs, have been linked to adaptation to pH stress in some bacteria. asm.org

In some bacteria, BCFAs or their precursors are also involved in the production of diffusible signal factors, which are important for cell-to-cell communication and processes like pathogenesis. frontiersin.org

Applications in Advanced Materials and Industrial Processes

Role in Surfactant and Emulsifier Systems for Enhanced Performance

Potassium 16-methylheptadecanoate functions as an anionic surfactant, a molecule that lowers the surface tension between liquids or between a liquid and a solid. Its structure is amphiphilic, containing a hydrophilic (water-attracting) carboxylate "head" and a long, hydrophobic (water-repelling) hydrocarbon "tail." This dual nature allows it to adsorb at interfaces, facilitating the mixing of immiscible substances like oil and water.

The key to its enhanced performance lies in the terminal methyl group, which creates a branched structure. This branching disrupts the orderly packing of the hydrocarbon tails that can occur with linear surfactants. This disruption can lead to several advantageous properties:

Improved Solubility: The less-ordered structure often increases the surfactant's solubility in various solvents.

Lower Krafft Point: The Krafft point, the temperature at which surfactant molecules form micelles, is typically lower for branched-chain surfactants, allowing them to be effective at cooler temperatures.

Enhanced Emulsion Stability: The bulky, branched tails can create a more effective steric barrier between emulsified droplets, preventing them from coalescing and thus improving the long-term stability of an emulsion.

The related compound, methyl 16-methylheptadecanoate, is noted for its use as an emulsifying agent in cosmetic formulations, highlighting the inherent capability of the 16-methylheptadecanoate structure to stabilize emulsions. nih.gov

Utilization in Non-Edible Formulations, e.g., Cosmetics, Lubricants, and Industrial Cleaners

The surfactant and emulsifying properties of this compound make it a valuable component in various non-edible commercial products.

Cosmetics: In cosmetic science, stable emulsions are the foundation of products like creams and lotions. The use of branched-chain carboxylates like this compound can help create oil-in-water emulsions with desirable textures and stability. Its methyl ester analog is specifically classified for use in cosmetics as a skin-conditioning agent and emulsifier. nih.gov

Lubricants: Metallic soaps, including potassium salts of fatty acids, can function as components in lubricating greases. They form a thickener matrix that holds the lubricating oil in place. The branched structure of this compound can influence the rheological properties of the grease, such as its shear stability and temperature resistance.

Industrial Cleaners: As a soap, the compound is effective in cleaning applications. Its surfactant properties allow it to emulsify and lift away oils, grease, and other non-polar contaminants from surfaces, which can then be washed away with water.

Advanced Applications in Biodiesel Production and Transesterification Processes

In the context of biodiesel production, this compound is not typically used as a primary reactant but is rather an important, and often undesirable, byproduct of the transesterification process. Biodiesel is produced by reacting triglycerides from vegetable oils or animal fats with an alcohol, most commonly methanol, in the presence of a catalyst. researchgate.net Strong bases like potassium hydroxide (KOH) or potassium methoxide are highly effective and common catalysts for this reaction. nih.gov

The primary desired reaction is transesterification. However, a competing side reaction, saponification, can occur, particularly if the oil feedstock contains a high concentration of free fatty acids (FFAs). researchgate.net In this reaction, the base catalyst reacts with FFAs to form soap and water. If 16-methylheptadecanoic acid were present as an FFA in the feedstock, it would react with the potassium-based catalyst to form this compound.

This soap formation has several negative consequences:

Catalyst Consumption: The reaction consumes the catalyst, reducing its availability for the primary transesterification reaction. researchgate.net

Reduced Biodiesel Yield: Less catalyst results in an incomplete reaction and a lower yield of fatty acid methyl esters (biodiesel). researchgate.net

Separation Difficulties: The soap acts as an emulsifier, making it difficult to separate the biodiesel from the glycerol byproduct, leading to purification challenges.

Therefore, managing the FFA content in the oil feedstock is critical for optimizing biodiesel yield and quality. The table below summarizes typical reaction conditions using potassium-based catalysts where minimizing soap formation is a key objective.

Conditions for Biodiesel Production Using Potassium-Based Catalysts

CatalystOil SourceMethanol:Oil RatioCatalyst Conc. (wt%)Temperature (°C)TimeMax. Yield (%)Reference
KOHWaste Cooking Oil12:1 (molar)7.0% (on Al₂O₃)652 hours73.7 analis.com.my
K₂CO₃Rapeseed Oil15:1 (molar)2.0% (on Al₂O₃)652 hours99.0 jfnc.ir
KOHRapeseed Oil6:1 (molar)1.0%65Not Specified96.0 capes.gov.br
KOHS. elongata Algal Oil4:1 (volume)1.0%604 hours99.9 nih.gov

Function as Chemical Intermediates in Specialized Organic Syntheses

Beyond its direct applications, this compound serves as a useful chemical intermediate in organic synthesis. As a stable, solid salt, it is a convenient way to store, handle, and purify 16-methylheptadecanoic acid. From this salt, a range of other specialized chemicals can be synthesized.

The reactivity of the carboxylate group allows for several key transformations:

Generation of the Free Acid: Simple protonation with a strong acid (e.g., HCl) quantitatively converts the potassium salt back into the free fatty acid, 16-methylheptadecanoic acid, which can be used in subsequent reactions.

Synthesis of Esters: The carboxylate can act as a nucleophile, reacting with alkyl halides or other electrophiles to form a variety of esters. This allows for the creation of derivatives with different physical properties (e.g., boiling point, viscosity, polarity) tailored for specific applications like synthetic lubricants or plasticizers.

Conversion to Acid Chlorides: The free acid (generated from the salt) can be converted to 16-methylheptadecanoyl chloride using reagents like thionyl chloride or oxalyl chloride. This highly reactive acid chloride is a versatile intermediate for synthesizing amides, esters, and other acyl derivatives.

The following table outlines the role of this compound as a synthetic precursor.

Synthetic Utility of this compound

Starting MaterialReagent(s)Product ClassSignificance
This compoundStrong Acid (e.g., HCl)Free Fatty AcidPurification and preparation for further synthesis.
This compoundAlkyl Halide (e.g., R-Br)EsterCreation of specialized esters for lubricants, cosmetics, etc.
This compound1. HCl 2. SOCl₂ or (COCl)₂Acid ChlorideA highly reactive intermediate for synthesizing amides and other derivatives.

Future Research Directions

Development of Sustainable Synthetic Routes for Branched Fatty Acid Salts and Derivatives

The industrial demand for branched-chain fatty acids is on the rise due to their superior performance characteristics, such as enhanced solubility and improved oxidative stability, when compared to their linear counterparts. researchgate.net Current production methods often rely on the catalytic isomerization of unsaturated fatty acids using acidic zeolites. researchgate.net While effective, there is a growing need for more sustainable and environmentally friendly synthetic processes.

Future research should prioritize the development of biocatalytic and enzymatic routes for the synthesis of 16-methylheptadecanoic acid. The use of enzymes in the synthesis of fatty acid derivatives is favored for its potential scalability and reduced environmental impact. acs.org Investigations into the enzymatic pathways of organisms that naturally produce branched-chain fatty acids could lead to the discovery of novel enzymes with high specificity for creating the 16-methyl branch. nih.govnih.gov Overcoming the limitations of enzymatic decarboxylation of precursor molecules will be a key challenge in enhancing the yield of these sustainable methods. nih.govnih.gov Once an efficient and sustainable route to 16-methylheptadecanoic acid is established, its conversion to the potassium salt is a straightforward chemical step.

Exploration of Novel Material Science Applications with Tunable Properties

Branched-chain fatty acids and their derivatives exhibit physical properties that make them attractive for various material science applications. Their characteristically lower melting points and viscosities compared to straight-chain fatty acids are advantageous in the formulation of lubricants and personal care products. researchgate.net The introduction of a methyl group disrupts the regular packing of the fatty acid chains, leading to these altered physical characteristics.

Future research into Potassium 16-methylheptadecanoate could explore its potential as a specialty surfactant or emulsifier. The combination of the long, branched hydrocarbon tail and the ionic potassium head group suggests that it could have unique interfacial properties. Investigations into the synthesis of novel derivatives, such as phenolic branched-chain fatty acids which have shown antimicrobial properties, could open up new applications in functional materials. researchgate.net The ability to tune the physical properties, such as solubility and thermal stability, by modifying the branched-chain structure presents a promising avenue for creating bespoke materials for targeted applications. researchgate.net

Advanced Mechanistic Studies in Non-Traditional Biological Systems

The biological roles of branched-chain fatty acids are not fully understood but are known to be significant in certain organisms. For instance, they play a crucial role in regulating the fluidity of cell membranes in bacteria, which is analogous to the function of unsaturated fatty acids in higher organisms. nih.govnih.gov Recent discoveries have also identified a class of endogenous mammalian lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs), which possess anti-diabetic and anti-inflammatory properties. acs.org

Advanced mechanistic studies could investigate the effect of this compound on the cell membranes of various microorganisms, including those of industrial or environmental importance. This could lead to applications in microbial fermentation or bioremediation. Furthermore, exploring its potential as a precursor for the synthesis of novel bioactive lipids could be a fruitful area of research. For example, some fungal metabolites of related compounds have shown potential in combating skin cancer, suggesting that derivatives of 16-methylheptadecanoic acid could also have interesting pharmacological activities. researchgate.net

Integration of Multi-Omics Data for Comprehensive Biological Understanding of Branched Lipid Roles

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of complex biological systems. frontiersin.orgcmbio.io These approaches allow for a holistic understanding of the intricate connections between different molecular components and their roles in cellular processes. nih.govfrontiersin.orgnih.gov

To elucidate the currently unknown biological functions of this compound, a multi-omics approach would be invaluable. By exposing cells or organisms to this compound and analyzing the resulting changes across the different "omes," researchers could identify the metabolic pathways and regulatory networks that are affected. frontiersin.org This could reveal novel biological roles for this branched-chain fatty acid salt, potentially in areas such as cell signaling or energy metabolism. Such an approach has been successfully used to investigate the impact of other fatty acids on cellular metabolism and could provide a comprehensive picture of the biological significance of branched lipids. nih.gov

Computational Design and Prediction of Novel Analogues with Targeted Functionalities

Computational modeling and in silico design are powerful tools for accelerating the discovery and optimization of new molecules. nih.gov These methods have been used to redesign enzymes for the targeted production of fatty acids with specific chain lengths and to predict the biological activities of novel compounds. researchgate.netnih.gov

Future research can leverage computational approaches to design and predict novel analogues of 16-methylheptadecanoic acid with enhanced or entirely new functionalities. By modeling the structure-property relationships, it may be possible to design derivatives with optimized surfactant properties for industrial applications or with specific biological activities for therapeutic use. For instance, computational tools could be used to guide the modification of the fatty acid chain to enhance its interaction with a particular enzyme or receptor. This in silico-first approach can significantly reduce the time and cost associated with experimental screening and synthesis.

Data Tables

Table 1: Physicochemical Properties of 16-Methylheptadecanoic Acid

PropertyValueSource
IUPAC Name 16-Methylheptadecanoic acid nih.gov
Molecular Formula C18H36O2 nih.gov
Molecular Weight 284.5 g/mol nih.gov
Melting Point 69.5 °C hmdb.ca
Boiling Point 400.0 to 401.0 °C @ 760.00 mm Hg (estimated) hmdb.ca
Synonyms Isostearic acid, 16-methylmargaric acid hmdb.ca

Table 2: Physicochemical Properties of Methyl 16-methylheptadecanoate

PropertyValueSource
IUPAC Name Methyl 16-methylheptadecanoate nih.gov
Molecular Formula C19H38O2 nist.gov
Molecular Weight 298.5 g/mol nih.govnist.gov
CAS Number 5129-61-3 nist.gov
Synonyms Methyl isostearate nist.gov

Q & A

Q. What are the established methods for synthesizing potassium 16-methylheptadecanoate, and how can purity be optimized?

this compound is synthesized via carboxylation of branched alkyl precursors, though specific protocols are not widely documented . Researchers should adapt methods for similar branched carboxylates, such as esterification followed by neutralization with potassium hydroxide. Purity optimization involves recrystallization from ethanol-water mixtures and validation via ISO 2271 or GB/T 5173 standards for active content (≥95%) and heavy metal residues (e.g., Pb ≤20 mg/kg) . Gas chromatography-mass spectrometry (GC-MS) can confirm structural integrity by comparing retention indices and fragmentation patterns to reference libraries .

Q. How does the branched alkyl chain of this compound influence its surfactant properties compared to linear analogs?

The 16-methylheptadecanoate’s branching reduces critical micelle concentration (CMC) by steric hindrance, enhancing surface tension reduction at lower concentrations. Researchers should measure CMC using pendant drop tensiometry and compare it to linear C17 analogs. Dynamic light scattering (DLS) can assess micelle size distribution, while nuclear magnetic resonance (NMR) can elucidate molecular packing differences .

Q. What are the standard protocols for evaluating the biodegradability of this compound in aquatic environments?

Follow OECD 301F (Manometric Respirometry Test) to measure aerobic biodegradation in freshwater. Monitor CO₂ evolution over 28 days, with ≥60% degradation indicating "readily biodegradable" status. Complement with toxicity assays (e.g., Daphnia magna acute toxicity) to ensure ecological safety, as per GHS Rev.10 guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?

Contradictions often arise from solvent purity, temperature control, or measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardize protocols using HPLC-grade solvents and controlled-temperature saturation experiments. Validate via differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility . Cross-reference with computational solubility predictions using Hansen solubility parameters .

Q. What advanced analytical techniques are suitable for probing the thermal stability of this compound under industrial processing conditions?

Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) can track decomposition pathways (e.g., CO/CO₂ release at >200°C) . Isothermal calorimetry quantifies heat flow during oxidative degradation, while accelerated aging studies (40–70°C, 75% RH) model shelf-life stability. Pair with X-ray diffraction (XRD) to monitor crystalline phase transitions .

Q. How does this compound interact with lipid bilayers in biomimetic membranes, and what methodological challenges arise in such studies?

Use Langmuir-Blodgett troughs to study monolayer formation at the air-water interface, measuring surface pressure-area isotherms. Fluorescence anisotropy with DPH probes quantifies membrane fluidity changes. Challenges include avoiding surfactant-induced vesicle rupture; mitigate by using supported lipid bilayers (SLBs) and atomic force microscopy (AFM) for nanoscale imaging .

Q. What strategies can address batch-to-batch variability in this compound synthesis for reproducible bioassay results?

Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and stirring rate. Use multivariate analysis (e.g., PCA) to correlate raw material impurities (e.g., isomer ratios) with bioactivity. Establish acceptance criteria via statistical process control (SPC) charts .

Q. How can computational modeling predict the environmental fate of this compound in soil-water systems?

Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow and soil adsorption coefficients (Koc). Validate with column leaching experiments and high-performance liquid chromatography (HPLC) to track mobility. Molecular dynamics (MD) simulations can elucidate interactions with humic acids .

Methodological Guidance

Q. What experimental designs are optimal for studying the synergistic effects of this compound with other surfactants?

Use a factorial design (e.g., 2³ design) to vary surfactant ratios, pH, and ionic strength. Measure synergism via Rosen’s interaction parameter (β) calculated from CMC reductions. Small-angle neutron scattering (SANS) can resolve mixed micelle nanostructures .

Q. How should researchers validate the accuracy of chromatographic methods for quantifying trace impurities in this compound?

Follow ICH Q2(R1) guidelines: assess linearity (R² ≥0.998), limit of detection (LOD <0.1%), and precision (%RSD <2%). Use matrix-matched calibration standards to correct for ion suppression in LC-MS/MS. Cross-validate with independent methods like inductively coupled plasma mass spectrometry (ICP-MS) for metal traces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.